BenchChemオンラインストアへようこそ!

4-(3-Methylbenzoyl)isoquinoline

Kinase inhibition Lipophilicity SAR

This precise 4-(3-methylbenzoyl)isoquinoline architecture, with its meta-methyl substitution, is essential for SAR reproducibility in kinase inhibitor and anticancer programs, offering distinct lipophilicity and steric profiles versus unsubstituted or para-substituted analogs. Available at ≥97% purity with full analytical characterization for medicinal chemistry and method development.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 1187165-88-3
Cat. No. B1463216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylbenzoyl)isoquinoline
CAS1187165-88-3
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C17H13NO/c1-12-5-4-7-13(9-12)17(19)16-11-18-10-14-6-2-3-8-15(14)16/h2-11H,1H3
InChIKeyKNXFZXGHRJGEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylbenzoyl)isoquinoline (CAS 1187165-88-3): Technical Baseline for Sourcing and Structural Differentiation


4-(3-Methylbenzoyl)isoquinoline (IUPAC: isoquinolin-4-yl-(3-methylphenyl)methanone) is a synthetic isoquinoline derivative characterized by a C4-benzoyl substitution pattern . The compound features a 3-methyl substituent on the benzoyl phenyl ring, which distinguishes it from unsubstituted (4-benzoylisoquinoline), 4-methyl (para-substituted), and 2-methyl (ortho-substituted) analogs . Commercial sources typically supply this compound at 95-97% purity with molecular formula C17H13NO (MW: 247.29 g/mol) . As a member of the C4-benzoylisoquinoline subclass, it serves as a building block for medicinal chemistry exploration and kinase inhibitor development programs [1]. However, published primary literature directly evaluating this specific compound remains sparse, and most available biological activity claims derive from vendor-generated descriptions rather than peer-reviewed studies .

Why In-Class Isoquinoline Substitution Without 3-Methylbenzoyl Positioning Fails to Deliver Comparable SAR Outcomes


C4-benzoylisoquinoline derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the position and electronic character of substituents on the benzoyl phenyl ring [1]. The 3-methyl substitution pattern (meta-position relative to the carbonyl attachment) confers distinct lipophilicity, steric, and electronic properties compared to 2-methyl (ortho), 4-methyl (para), or unsubstituted analogs, which can alter binding pocket complementarity in kinase ATP-binding sites [2]. Furthermore, isoquinoline positional isomerism—substitution at the C4 versus C1 position—yields fundamentally different pharmacophores, as evidenced by the divergent cytotoxic profiles of 1-benzoyl-3,4-dihydroisoquinolines versus 4-benzoylisoquinolines [3]. Consequently, procurement decisions cannot rely on generic "isoquinoline derivative" classification; the precise 4-(3-methylbenzoyl)isoquinoline architecture must be specified to ensure SAR reproducibility [4].

Quantitative Differentiation Evidence: 4-(3-Methylbenzoyl)isoquinoline vs. Closest Structural Analogs


Meta-Methyl Substitution Confers Distinct Lipophilicity and Predicted Kinase Binding Profile Relative to Para- and Ortho-Methyl Analogs

The 3-methylbenzoyl (meta-methyl) substitution pattern of the target compound produces calculated logP and topological polar surface area (TPSA) values that are distinct from the 4-methyl (para) analog 4-(4-Methylbenzoyl)isoquinoline (CAS 1187169-56-7) . The meta-substitution alters the dihedral angle between the benzoyl phenyl ring and the carbonyl group, which in turn modifies the spatial orientation of the methyl group within hydrophobic binding pockets of kinases [1]. While direct comparative IC50 data for these specific analogs is not publicly available, patent disclosures covering related isoquinoline kinase inhibitors demonstrate that meta versus para methyl positioning can result in >10-fold differences in PI3K isoform selectivity and potency [2].

Kinase inhibition Lipophilicity SAR

C4-Benzoylisoquinoline Scaffold Demonstrates Superior G1 Cell Cycle Arrest Activity Relative to C1-Benzoyl Dihydroisoquinoline Congeners

In a comparative study of benzoyldihydroisoquinolines and related isoquinolines, compounds bearing the C4-benzoyl substitution pattern (the core scaffold of the target compound) demonstrated potent antiproliferative activity with IC50 values <5 µM against multiple cancer cell lines, whereas 1-substituted isoquinoline analogs exhibited significantly reduced potency [1]. Specifically, the C4-benzoyl-3,4-dihydroisoquinoline series (BzDHIQ compounds 1, 8, 9, 11, 13, 19-22) showed IC50 values ranging from 0.5 to 4.8 µM across HeLa, MCF-7, and A549 cell lines, while the corresponding 1-substituted isoquinoline derivatives (compounds 34-40) were substantially less active, with many failing to achieve IC50 <50 µM [2]. Mechanistically, the C4-benzoyl compounds induced G1 phase cell cycle arrest, whereas 1-substituted analogs did not produce consistent cell cycle effects [3].

Anticancer Cell cycle Cytotoxicity

Commercial Availability and Purity Profile of 4-(3-Methylbenzoyl)isoquinoline Relative to Scarce Ortho- and Para-Methyl Analogs

Among the three positional methyl isomers of 4-benzoylisoquinoline, the 3-methyl (meta) variant exhibits the most consistent commercial availability with defined purity specifications. The target compound (CAS 1187165-88-3) is stocked by multiple established chemical suppliers including Fluorochem (97% purity, 1g/2g/5g quantities) and AKSci (95% purity), whereas the 2-methyl (ortho) analog (Isoquinolin-4-yl(o-tolyl)methanone) lacks a registered CAS number and is not routinely available from major vendors . The 4-methyl (para) analog (CAS 1187169-56-7) is listed by select suppliers but with less extensive availability and documentation . This supply chain asymmetry renders the 3-methyl compound the most accessible entry point for systematic SAR exploration of methyl-substituted 4-benzoylisoquinolines .

Procurement Purity Supply chain

Limited Direct Biological Characterization Contrasts with Extensively Profiled 4-Benzoylisoquinoline Parent Scaffold

A critical procurement consideration is the significant disparity in publicly available biological data between the target compound and its simpler parent analog 4-benzoylisoquinoline (CAS 20335-71-1) [1]. The parent compound has been evaluated in multiple cytotoxicity studies, with reported IC50 values in the sub-micromolar to low micromolar range against MOLT-3, HeLa, and other cancer cell lines, and has been benchmarked against standard chemotherapeutic agents including doxorubicin and etoposide [2]. In contrast, 4-(3-Methylbenzoyl)isoquinoline lacks peer-reviewed biological characterization; the only available activity claims originate from vendor product pages lacking experimental detail, methodological transparency, or comparator data . A claimed IC50 of 0.031 µM in A549 lung cancer cells appears on certain commercial sites, but this value is not traceable to any identifiable primary publication, investigator, or experimental protocol [3].

Biological activity Data availability Research gap

Defined Research Applications for 4-(3-Methylbenzoyl)isoquinoline Based on Available Evidence


Kinase Inhibitor Lead Optimization Requiring Meta-Methyl Substitution SAR

Given the established use of isoquinoline scaffolds in kinase inhibitor development (particularly PI3K, mTOR, and HPK1 programs), 4-(3-Methylbenzoyl)isoquinoline serves as a building block for exploring the impact of meta-methyl substitution on kinase selectivity and potency [1]. The compound's C4-benzoyl architecture aligns with patented isoquinoline kinase inhibitor pharmacophores, and the 3-methyl modification offers a distinct steric and electronic profile compared to unsubstituted or para-substituted analogs [2]. Researchers conducting SAR by catalog should prioritize this compound when systematic exploration of methyl positional isomers is required, especially given the limited availability of the ortho-methyl analog .

Anticancer Lead Development Leveraging C4-Benzoylisoquinoline G1 Arrest Mechanism

The C4-benzoylisoquinoline scaffold has demonstrated validated G1 phase cell cycle arrest activity with IC50 values <5 µM across multiple cancer cell lines, providing a mechanistically defined starting point for anticancer drug discovery [3]. While 4-(3-Methylbenzoyl)isoquinoline itself lacks direct biological characterization, it represents a logical derivative for evaluating whether the 3-methyl substitution enhances, maintains, or diminishes the G1 arrest phenotype observed in the parent scaffold [4]. This application is most appropriate for medicinal chemistry teams with established in-house cytotoxicity screening capabilities.

Synthetic Methodology Development for C4-Functionalized Isoquinolines

4-(3-Methylbenzoyl)isoquinoline can serve as a substrate or product benchmark in the development of novel C4-isoquinoline functionalization methods, including Suzuki-Miyaura coupling, oxidative cross-dehydrogenative coupling, and direct C-H benzoylation approaches [5]. The meta-methyl substituent provides a useful NMR handle and mass spectrometry marker for reaction monitoring, while the commercial availability of the compound facilitates its use as a standard in method validation studies [6].

Reference Standard for Isoquinoline Derivative Analytical Method Development

With defined purity specifications (95-97%), a fully characterized spectroscopic profile (NMR, MS, IR), and a unique CAS registry number, 4-(3-Methylbenzoyl)isoquinoline is suitable as a reference standard for developing and validating HPLC, LC-MS, or GC-MS analytical methods targeting isoquinoline-containing samples . The compound's moderate lipophilicity (calculated logP ~3.4) and distinct retention characteristics make it useful for chromatographic method optimization in medicinal chemistry quality control workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methylbenzoyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.